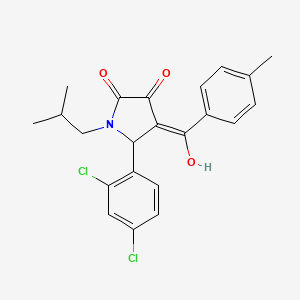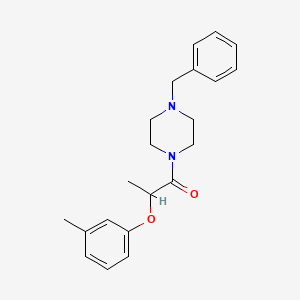![molecular formula C20H16BrNO4S2 B4611458 N-[2,2-bis(phenylsulfonyl)vinyl]-4-bromoaniline](/img/structure/B4611458.png)
N-[2,2-bis(phenylsulfonyl)vinyl]-4-bromoaniline
Descripción general
Descripción
N-[2,2-bis(phenylsulfonyl)vinyl]-4-bromoaniline is a useful research compound. Its molecular formula is C20H16BrNO4S2 and its molecular weight is 478.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.97041 g/mol and the complexity rating of the compound is 682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Methodologies
Research demonstrates the utility of sulfone compounds in radical addition-elimination sequences, which are pivotal for synthesizing cyclic and vinylic sulfones. These methodologies enable the creation of new vinyl sulfone compounds through intermediate sulfonyl stabilized radicals, which can further undergo radical cyclization to produce ring sulfones (Padwa, Murphree, & Yeske, 1990). Additionally, sulfones serve as effective reagents in organocatalysis, showcasing their versatility in asymmetric reactions and the potential for easy removal, thus facilitating the synthesis of various organic compounds (Alba, Companyó, & Rios, 2010).
Material Science Applications
Sulfone compounds are integral in developing high-performance materials, such as novel sulfonated thin-film composite nanofiltration membranes with enhanced water flux, crucial for dye solution treatments (Liu et al., 2012). Furthermore, aromatic disulfide metathesis, utilizing bis(4-aminophenyl) disulfide as a dynamic crosslinker, has led to the design of self-healing poly(urea–urethane) elastomers that exhibit quantitative healing efficiency at room temperature, indicating significant advancements in the field of self-healing materials (Rekondo et al., 2014).
Organic Chemistry
In organic chemistry, sulfones have been employed as key reagents for creating functionally diverse molecules. For instance, vinyl sulfone-functionalized self-assembled monolayers have been studied for their kinetics in bioactive ligand immobilization, offering insights into the reactivity of vinyl sulfone-bearing surfaces and their potential in preparing bioactive surfaces (Wang et al., 2015). This research underscores the importance of sulfone chemistry in developing new materials and methodologies for various scientific applications.
Propiedades
IUPAC Name |
N-[2,2-bis(benzenesulfonyl)ethenyl]-4-bromoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO4S2/c21-16-11-13-17(14-12-16)22-15-20(27(23,24)18-7-3-1-4-8-18)28(25,26)19-9-5-2-6-10-19/h1-15,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVPAMDTXQXNKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(4-chloro-3,5-dimethylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4611382.png)

![5-[(4-ISOPROPYLPHENOXY)METHYL]-N~2~-(4-METHYLPIPERAZINO)-2-FURAMIDE](/img/structure/B4611386.png)
![3-(2-chlorophenyl)-5-methyl-4-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4611394.png)
![N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4611406.png)
![N-(1H-indazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B4611421.png)
![3-(benzylthio)-5-[(4-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4611424.png)
![N-{3-[(3-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4611436.png)
![2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[1-(4-PROPYLPHENYL)ETHYL]ACETAMIDE](/img/structure/B4611446.png)

![N-[2-(4-methylphenoxy)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B4611461.png)
![6-bromo-4-{[4-(3-bromobenzyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B4611463.png)
![4-[[(E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid](/img/structure/B4611465.png)
![1-[4-(4-chlorophenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4611470.png)
